1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone
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Overview
Description
TRAP-101 is a synthetic organic compound that serves as an achiral analogue of the nociceptin/orphanin FQ receptor antagonist J-113397 . Despite its lack of chirality, TRAP-101 maintains a pharmacological profile similar to J-113397 but is more easily synthesized . It is primarily used in scientific research due to its potent and selective antagonistic properties against the nociceptin/orphanin FQ receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRAP-101 involves multiple steps, starting with the preparation of the benzimidazol-2-one core structure. The key steps include:
Formation of the benzimidazol-2-one core: This is achieved through the reaction of 1-ethyl-3-(cyclooctylmethyl)-1,3-dihydro-2H-benzimidazol-2-one with appropriate reagents under controlled conditions.
Hydroxymethylation: The introduction of a hydroxymethyl group at the 5-position of the pyridine ring is carried out using formaldehyde and a base.
Final assembly: The final product is obtained by coupling the hydroxymethylated intermediate with the cyclooctylmethyl group under specific reaction conditions.
Industrial Production Methods
Industrial production of TRAP-101 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale preparation of the benzimidazol-2-one core and hydroxymethylated intermediates.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and reagent concentrations to maximize yield and purity.
Purification and quality control: Employing techniques such as recrystallization, chromatography, and spectroscopy to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
TRAP-101 undergoes various chemical reactions, including:
Reduction: Reduction of the benzimidazol-2-one core can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidized derivatives: Aldehydes and carboxylic acids.
Reduced derivatives: Reduced forms of the benzimidazol-2-one core.
Substituted derivatives: Compounds with various nucleophilic groups attached to the hydroxymethyl position.
Scientific Research Applications
TRAP-101 has a wide range of scientific research applications, including:
Mechanism of Action
TRAP-101 exerts its effects by antagonizing the nociceptin/orphanin FQ receptor. The mechanism involves:
Binding to the receptor: TRAP-101 binds to the nociceptin/orphanin FQ receptor, preventing the endogenous ligand from activating the receptor.
Inhibition of signaling pathways: By blocking receptor activation, TRAP-101 inhibits downstream signaling pathways, leading to reduced physiological responses such as pain perception and motor deficits.
Molecular targets: The primary molecular target is the nociceptin/orphanin FQ receptor, but TRAP-101 also displays selectivity over classical opioid receptors.
Comparison with Similar Compounds
TRAP-101 is compared with other similar compounds, particularly J-113397, its parent compound. The key differences include:
Chirality: TRAP-101 is achiral, whereas J-113397 contains two chiral centers.
Synthesis: TRAP-101 is more easily synthesized with higher yields compared to J-113397.
Pharmacological profile: Both compounds share similar pharmacological profiles, but TRAP-101 is preferred for its ease of synthesis and lack of chirality.
List of Similar Compounds
J-113397: A potent and selective nociceptin/orphanin FQ receptor antagonist with two chiral centers.
Ro 64-6198: Another nociceptin/orphanin FQ receptor antagonist with a different chemical structure.
SB-612111: A selective nociceptin/orphanin FQ receptor antagonist used in various pharmacological studies.
Properties
Molecular Formula |
C24H35N3O2 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one |
InChI |
InChI=1S/C24H35N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3 |
InChI Key |
DCRGHMJXEBSRQG-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO |
Synonyms |
1-(1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl)-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one Trap-101 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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